7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system with a bromine substituent at position 7. Its molecular formula is C₅H₄BrN₅, with a molecular weight of 214.02 g/mol and a purity of ≥95% . The bromine atom introduces steric and electronic effects, making it a valuable intermediate in medicinal chemistry for developing bioactive molecules.
Properties
IUPAC Name |
7-bromo-2H-triazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQVIOPGKYJLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2N=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781635-60-6 | |
| Record name | 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electrophilic Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C introduces bromine at the electron-rich position 7 of the pyridine ring. This method requires a directing group (e.g., methoxy) adjacent to the target site to enhance selectivity. For instance, treating 3-methoxy-triazolo[4,5-b]pyridine with NBS yields 7-bromo-3-methoxy derivatives, which undergo demethylation with BBr₃ to produce the final compound.
Sandmeyer Reaction
The Sandmeyer reaction converts amino groups to bromine via diazotization. In a representative procedure, 7-amino-3H-triazolo[4,5-b]pyridine is treated with NaNO₂ and HBr at 0°C, forming a diazonium intermediate, which reacts with CuBr to yield the brominated product. This method achieves moderate yields (25–40%) but requires precise control of reaction conditions to avoid byproducts.
Alternative Cyclization Approaches
One-Pot Cyclization with Catalytic Acids
A one-pot synthesis employs acetic acid as a catalyst in ethanol under oxygen atmosphere. For example, heating 3-bromo-pyridine-2-carbaldehyde with hydrazine hydrate at 130°C for 18 hours induces cyclodehydration, forming the triazole ring. This method, adapted from pyrazolo[1,5-a]pyridine syntheses, affords 7-bromo-triazolo[4,5-b]pyridine in 72–90% yields.
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes. A mixture of 2-azido-5-bromopyridine and propargyl alcohol undergoes Huisgen cycloaddition at 120°C under microwave conditions, yielding the triazolo[4,5-b]pyridine framework. This approach minimizes side reactions and improves scalability.
Purification and Characterization Techniques
Recrystallization from ethanol or acetonitrile produces high-purity 7-bromo-3H-triazolo[4,5-b]pyridine, with melting points confirmed via differential scanning calorimetry (DSC). X-ray crystallography validates the fused-ring geometry, with bond lengths (e.g., C–Br: 1.89 Å) consistent with aromatic systems. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts: δ 8.45 ppm (H-5, pyridine), δ 7.89 ppm (H-2, triazole), and δ 4.21 ppm (H-7, br s) .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazolopyridine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are employed in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
Research indicates that 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine exhibits notable antimicrobial and antiviral activities. Its mechanism of action typically involves interaction with specific enzymes or receptors, which can modulate their activity and potentially lead to therapeutic effects against various pathogens.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells through various pathways. Ongoing research aims to elucidate the specific biological targets and pathways involved in its anticancer effects.
Chemical Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create more complex triazolopyridine derivatives. This capability is crucial for the development of new compounds with tailored properties for specific applications in pharmaceuticals and materials science.
Synthesis Methods
Several methods have been developed for synthesizing this compound. These include:
- Cyclization Reactions : Utilizing precursors that can cyclize to form the triazole ring.
- Bromination Techniques : Specific methods to introduce bromine at the 7-position of the triazole ring while maintaining high yields and purity.
Interaction Studies
Understanding the binding affinity and selectivity of this compound towards biological targets is essential for its development as a therapeutic agent. Interaction studies often employ techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These studies help elucidate the compound's mechanism of action and guide further development efforts in drug design.
Mechanism of Action
The mechanism of action of 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Isomerism and Substitution Patterns
Triazolopyridines vary in ring fusion positions and substituents, significantly impacting their bioactivity and synthetic routes:
Key Insight : Bromine at position 7 in the [4,5-b] system offers distinct steric and electronic properties compared to other substitution patterns or isomeric frameworks.
Bioactivity Profiles
Key Insight : The brominated triazolopyridine scaffold is versatile, with substituent positioning dictating target specificity. For example, spiro derivatives exhibit antiviral activity, while aryl-substituted analogs target kinases .
Comparison :
- 7-Bromo derivatives may require regioselective bromination, whereas 6-bromo analogs are synthesized via direct cyclization of brominated precursors .
- Isomeric [1,5-a] triazolo systems are synthesized using different cyclization agents, highlighting the role of ring fusion in reaction design .
Physicochemical Properties
| Property | 7-Bromo-3H-triazolo[4,5-b]pyridine | 6-Bromo-3H-triazolo[4,5-b]pyridine | Imidazo[4,5-b]pyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 214.02 | 229.02 (estimated) | 158.16 |
| Solubility | Low (hydrophobic Br substituent) | Moderate in polar aprotic solvents | Moderate |
| LogP | ~1.8 (predicted) | ~1.5 | ~1.2 |
Biological Activity
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure. Its molecular formula is with a molecular weight of approximately 214.02 g/mol. The presence of a bromine atom at the 7-position of the triazole ring significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry for potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 10.1 to 62.4 µM, indicating significant antibacterial potential .
Antiviral Activity
The compound has also been explored for its antiviral properties . Similar triazole derivatives have shown effectiveness against viral infections by interacting with viral enzymes or receptors, although specific studies on this compound's antiviral mechanisms remain limited .
Anticancer Activity
In addition to antimicrobial and antiviral activities, this compound has demonstrated anticancer properties in preliminary studies. It interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, derivatives of triazolopyridines have shown promise in inhibiting cancer cell growth through various mechanisms such as apoptosis induction and cell cycle arrest .
Leishmanicidal Activity
A study focusing on the leishmanicidal activity of triazolopyridine derivatives found that certain compounds exhibited higher efficacy than the reference drug Glucantime against Leishmania species. The compounds tested showed significant reductions in infection rates and amastigote counts in macrophages infected with Leishmania infantum . This suggests that this compound may possess similar potential.
The mechanism of action for this compound involves its binding to specific enzymes or receptors within target cells. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, ultimately resulting in biological effects such as cell death in pathogens or tumor cells .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | MIC (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Antimicrobial | 10.1 - 62.4 | Not specified |
| Triazolopyridine Derivative A | Antileishmanial | N/A | Higher than Glucantime |
| Triazolopyridine Derivative B | Anticancer | N/A | N/A |
Study on Antimicrobial Activity
A recent study evaluated various triazole-based compounds for their antibacterial properties against Staphylococcus aureus and other pathogens. The results indicated that modifications at specific positions on the triazole ring could enhance antibacterial efficacy .
Leishmanicidal Activity Assessment
Another significant study focused on leishmanicidal activities where derivatives of triazolopyridines were tested against multiple Leishmania species. The findings revealed that certain compounds exhibited superior activity compared to traditional treatments . This highlights the therapeutic potential of compounds like this compound in treating infectious diseases.
Q & A
Q. What are the established synthetic routes for 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine, and what are their key reaction conditions?
The synthesis of this compound typically involves cyclization or cycloaddition strategies:
- Diazotization-Cyclization : Starting from pyridine-3,4-diamine derivatives, diazotization with NaNO₂ under acidic conditions (e.g., HCl) forms the triazole ring. Bromination can be achieved using N-bromosuccinimide (NBS) or Br₂ in a subsequent step .
- 1,3-Dipolar Cycloaddition : Reacting 2,3-pyridynes with organic azides under copper(I) catalysis yields regioselective triazolopyridine derivatives. For brominated analogs, bromine can be introduced via halogenation of intermediates .
- Cross-Coupling : Suzuki-Miyaura coupling using brominated precursors and boronic acids can introduce substituents post-cyclization .
Q. Key Reaction Conditions :
| Method | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C | 60–78% |
| Cycloaddition | CuI, DMF | 80–100°C | 40–63% |
| Bromination | NBS, CHCl₃ | RT | 70–85% |
Q. How is this compound characterized structurally?
- Spectroscopy : ¹H/¹³C NMR (δ 8.2–9.3 ppm for pyridine protons; δ 120–150 ppm for triazole carbons) and high-resolution mass spectrometry (HRMS) confirm molecular weight and fragmentation patterns .
- X-Ray Crystallography : Used to resolve the fused triazole-pyridine ring system and confirm substitution patterns .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Q. What are the common reactivity patterns of this compound?
- Nucleophilic Substitution : The bromine at position 7 undergoes Suzuki coupling with aryl/heteroaryl boronic acids to generate 7-aryl derivatives .
- Electrophilic Aromatic Substitution : Limited due to electron-deficient triazole and pyridine rings; nitration/sulfonation requires harsh conditions.
- Coordination Chemistry : The triazole nitrogen can act as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 7-bromo-triazolopyridine derivatives for kinase inhibition?
- Substitution Strategies : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at position 5 to enhance binding to kinase ATP pockets (e.g., c-MET inhibition) .
- Bioisosteric Replacement : Replace the bromine with iodine or ethynyl groups to modulate lipophilicity and target engagement .
- Assays : Use kinase inhibition assays (IC₅₀ determination) and cellular proliferation screens (e.g., NCI-60 panel) to prioritize lead compounds .
Q. What methodologies improve the regioselectivity and yield of triazolopyridine synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 72 h to 2 h) and improves yields by 10–15% for cycloadditions .
- Phase-Transfer Catalysis : Enhances reactivity in biphasic systems (e.g., H₂O/CH₂Cl₂) for bromination steps .
- Flow Chemistry : Enables continuous production of intermediates, minimizing side reactions .
Q. How can computational modeling guide the design of 7-bromo-triazolopyridine-based inhibitors?
- Molecular Docking : Predict binding modes to targets like monoacylglycerol lipase (MGL) or dengue virus NS4B protein using AutoDock or Schrödinger .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to prioritize synthetic targets .
- MD Simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories to refine binding kinetics .
Data Contradictions and Resolution
- Low Yields in Cycloadditions : reports 40–63% yields for triazolopyridines via cycloaddition, while achieves 78% via diazotization. Resolution: Optimize azide reactivity and copper catalyst loading .
- Divergent Biological Activities : Some triazolopyridines show c-MET inhibition (), while others target MGL (). Resolution: Conduct target-specific assays to clarify mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
